molecular formula C14H25Cl2N3 B1428218 Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride CAS No. 1361115-96-9

Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride

Cat. No. B1428218
M. Wt: 306.3 g/mol
InChI Key: ZAPLAAMENYAASU-UHFFFAOYSA-N
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Description

Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular formula of Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride is C14H24Cl2N2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride is 291.26 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Cyclization : The synthesis of compounds involving piperidin-1-yl and pyridin-2-yl units has been studied. For example, the reaction of ethyl 1-amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate with benzoyl isothiocyanate leads to cyclization products with potential applications in organic chemistry (Paronikyan et al., 2016).

  • Molecular Structure Investigations : Studies involving s-triazine, pyrazole, piperidine, and aniline moieties have been conducted to understand their molecular structures. These studies provide insights into the properties of such compounds and their potential applications (Shawish et al., 2021).

Pharmaceutical and Biological Research

  • Antioxidant Activities : Research has shown that compounds with pyrrol-1-yl and pyridin-2-yl structures exhibit significant antioxidant activity. This suggests potential applications in the development of new antioxidant agents (Zaki et al., 2017).

  • Calcium Antagonist Isomers : Optical isomers of compounds containing pyridin-2-yl units have been studied for their calcium-antagonistic and hypotensive activities. Such research is crucial for the development of new therapeutic agents (Sakoda et al., 1992).

Material Science and Catalysis

  • Cadmium Schiff Base Complexes : Research into cadmium(II) Schiff base complexes involving piperidin-1-yl-pyridin-2-yl units has shown potential applications in corrosion inhibition on mild steel, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).

  • Catalytic Activity in Acylation Chemistry : Studies have been conducted on polymethacrylates containing pyridin-2-yl derivatives as catalysts in acylation reactions. This research offers potential applications in industrial chemistry and material science (Mennenga et al., 2015).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will continue to be a focus in future research and development efforts.

properties

IUPAC Name

N,N-dimethyl-4-(2-piperidin-4-ylethyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3.2ClH/c1-17(2)14-11-13(7-10-16-14)4-3-12-5-8-15-9-6-12;;/h7,10-12,15H,3-6,8-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPLAAMENYAASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)CCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride
Reactant of Route 2
Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride
Reactant of Route 3
Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride
Reactant of Route 4
Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride
Reactant of Route 5
Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride

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